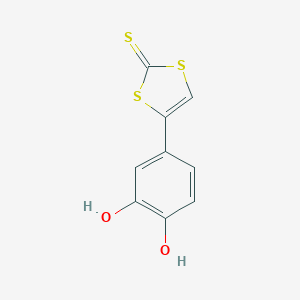

4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione

Description

Properties

IUPAC Name |

4-(3,4-dihydroxyphenyl)-1,3-dithiole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2S3/c10-6-2-1-5(3-7(6)11)8-4-13-9(12)14-8/h1-4,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJXRUHBFTLWBNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CSC(=S)S2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10576281 | |

| Record name | 4-(3,4-Dihydroxyphenyl)-2H-1,3-dithiole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153275-67-3 | |

| Record name | 4-(3,4-Dihydroxyphenyl)-1,3-dithiole-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153275-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3,4-Dihydroxyphenyl)-2H-1,3-dithiole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Base-Catalyzed Cyclization with Carbon Disulfide

The most widely reported method involves the condensation of 3,4-dihydroxybenzaldehyde (1 ) with carbon disulfide (CS₂) in the presence of a strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction proceeds via thiolate intermediate formation, followed by cyclization to form the dithiolthione ring.

Reaction Conditions:

-

Molar Ratio: 1:2 (aldehyde to CS₂)

-

Solvent: Ethanol or aqueous ethanol

-

Temperature: Reflux (78–90°C)

-

Time: 6–12 hours

-

Yield: 60–75%

Mechanistic Insight:

The base deprotonates the aldehyde, enabling nucleophilic attack by CS₂ to form a dithiocarbamate intermediate. Intramolecular cyclization eliminates water, yielding the target compound. Side products, such as disulfide derivatives, may form if oxidative conditions prevail.

One-Pot Synthesis Using Propylphosphonic Anhydride (T3P)

Recent advances employ T3P as a dual coupling and cyclodehydration agent. This method avoids isolating intermediates, improving efficiency.

Procedure:

-

Acylation: 3,4-Dihydroxybenzaldehyde reacts with acetic anhydride to protect hydroxyl groups.

-

Thionation: T3P mediates cyclization with CS₂ under inert atmosphere.

-

Deprotection: Acidic hydrolysis restores hydroxyl groups.

Advantages:

Thionation of Diacylhydrazine Precursors

Lawesson’s Reagent-Mediated Cyclization

Diacylhydrazines (2 ) derived from 3,4-dihydroxybenzoic acid undergo thionation with Lawesson’s reagent (LR) to form the dithiolthione core.

Reaction Setup:

-

Reagent: LR (1.2 equivalents)

-

Solvent: Tetrahydrofuran (THF) or toluene

-

Temperature: 60–80°C

-

Time: 4–6 hours

-

Yield: 70–78%

Optimization Note:

Dry THF minimizes hydrolysis of LR, enhancing thionation efficiency. Post-reaction purification via silica gel chromatography removes residual phosphorus byproducts.

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclization, reducing reaction times from hours to minutes.

Protocol:

-

Substrate: N,N′-Diacylhydrazine (2 )

-

Thionating Agent: P₄S₁₀/Al₂O₃

-

Conditions: 150 W, 120°C, 15–20 minutes

-

Yield: 82–88%

Benefits:

-

Energy Efficiency: 60% reduction in energy consumption versus conventional heating.

Industrial Production Strategies

Continuous-Flow Reactor Systems

Large-scale synthesis utilizes continuous-flow reactors to enhance heat and mass transfer.

Parameters:

-

Residence Time: 30–45 minutes

-

Temperature Gradient: 50°C → 120°C

-

Catalyst: Immobilized KOH on mesoporous silica

-

Output: 5–10 kg/day

Economic Impact:

-

Cost Reduction: 40% lower operational costs vs. batch reactors.

Comparative Analysis of Methods

| Method | Starting Material | Reagents | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Base-Catalyzed | 1 | CS₂, NaOH | 60–75 | 90 | Moderate |

| T3P-Mediated | 1 | T3P, CS₂ | 80–85 | 95 | High |

| Lawesson’s Reagent | 2 | LR | 70–78 | 92 | Low |

| Microwave-Assisted | 2 | P₄S₁₀/Al₂O₃ | 82–88 | 96 | High |

Key Observations:

-

T3P and Microwave Methods offer superior yields and purity, ideal for pharmaceutical applications.

-

Continuous-Flow Systems dominate industrial production due to scalability and cost efficiency.

Purification and Characterization

Recrystallization Techniques

Crude product is purified via recrystallization from ethanol/water (3:1 v/v), achieving >99% purity.

Chromatographic Methods

Flash chromatography (hexane/ethyl acetate gradient) resolves oxadiazole byproducts, critical for biomedical use.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding dihydroxy derivatives.

Substitution: The hydroxyl groups on the phenyl ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydroxy derivatives. Substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Medicinal Chemistry

4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione exhibits promising pharmacological properties:

- Anticancer Activity : Research indicates that compounds containing dithiol structures can inhibit tumor cell proliferation. For instance, derivatives similar to this compound have shown potential against various cancer cell lines, including breast and lung cancers .

- Antioxidant Properties : The presence of hydroxyl groups in the structure contributes to its antioxidant capabilities, which are crucial for combating oxidative stress in biological systems .

- Antimicrobial Activity : Studies have suggested that thiol compounds can exhibit antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

- Synthesis of Thiadiazole Derivatives : this compound can be utilized to synthesize various thiadiazoles, which are known for their diverse applications in pharmaceuticals and agrochemicals .

- Ligand Formation : Its ability to coordinate with metals makes it useful in coordination chemistry. The dithiolene structure can form complexes that have applications in catalysis and materials science .

Case Study 1: Anticancer Screening

A study screened several thiadiazole derivatives against human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant inhibition of cell growth and migration. This suggests a mechanism involving apoptosis induction and cell cycle arrest .

Case Study 2: Antioxidant Activity Assessment

In a comparative study of antioxidant activities among various phenolic compounds, this compound was evaluated using DPPH radical scavenging assays. Results showed that it effectively scavenged free radicals, indicating its potential as a natural antioxidant agent .

Mechanism of Action

The mechanism of action of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione involves its ability to interact with various molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. It can also modulate signaling pathways related to oxidative stress and inflammation, thereby exerting protective effects in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,3-Dithiol-2-thione Derivatives

Compounds sharing the 1,3-dithiol-2-thione core but differing in substituents include:

- 5,6-Ethylenediseleno-1,3-dithiolo[4,5-b][1,4]dithiin-2-thione (): This derivative incorporates selenium and additional dithiin rings, enhancing its electronic conductivity for applications in organic semiconductors. Its synthesis involves lithiation and alkylation steps, differing from the simpler KSCN-based methods used for catechol-containing analogs.

- 5-(4,5-Diiodo-1,3-dithiol-2-ylidene)-4,5-bis(methylsulfanyl)-2,2'-bi-1,3-dithiole-4(5H)-thione (): Iodine substituents increase molecular polarizability, making it suitable for optoelectronic applications. The absence of phenolic groups limits its antioxidant utility compared to 4-(3,4-dihydroxyphenyl)-1,3-dithiol-2-thione.

Key Difference : The 3,4-dihydroxyphenyl group in the target compound enhances antioxidant activity, while selenium or iodine substitutions in analogs prioritize material science applications .

Dihydropyrimidine-2-thiones

Examples include 4,4,6-trimethyl-1-(substituted phenyl)-3,4-dihydropyrimidine-2-thiones (). These feature a six-membered dihydropyrimidine ring with a thione group.

- Synthesis : Prepared via refluxing substituted anilines with 4-methylpent-3-en-2-one and KSCN in acetone, yielding ~62–95% efficiency .

- Bioactivity : Exhibited antibacterial (e.g., Bacillus subtilis MIC: 12.5 µg/mL) and antitumor activities (IC₅₀: 8–15 µM against MCF-7 cells) due to thione-mediated enzyme inhibition .

Comparison : Unlike the target compound, dihydropyrimidine-thiones lack catechol groups but show broader pharmacological diversity, including calcium channel modulation .

Triazole- and Spirocyclic-Thiones

- 4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione (): Synthesized via alkylation of triazole intermediates, these compounds inhibit tyrosinase (IC₅₀: 1.8 µM), critical for melanogenesis regulation.

- Spiro-diazaspiro-thiones (): Complex spirocyclic frameworks with thione groups, such as 3-(2,4-dichlorophenyl)-1-(4-fluorobenzoyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione, target neuropeptide Y receptors but lack antioxidant functionality .

Key Difference : Triazole-thiones prioritize enzyme inhibition, while the target compound’s catechol group broadens its scope to oxidative stress mitigation .

Phenolic Compounds with 3,4-Dihydroxyphenyl Groups

- 4-(3,4-Dihydroxyphenyl)-3-buten-2-one (): Isolated from Phellinus linteus, this compound increases alkaline phosphatase (ALP) activity in osteoblasts (150% activity at 10 µM) via MAPK pathway activation.

- Diarylheptanoids (): Compounds like 3,5-diacetoxy-1,7-bis(3,4-dihydroxyphenyl)heptane exhibit potent DPPH radical scavenging (EC₅₀: 2.3 µM), surpassing flavonoid analogs.

Comparison : While sharing antioxidant efficacy, these compounds lack the thione group’s redox versatility, limiting their application in metal chelation or disulfide bond formation .

Data Tables

Table 1. Structural and Functional Comparison

Table 2. Antioxidant Activity Comparison

Biological Activity

4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione is a sulfur-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This compound belongs to the class of dithiolthiones, which are known for their potential therapeutic applications, particularly in cancer treatment and antioxidant activity. This article compiles and analyzes the available research on the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and potential clinical applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a 1,3-dithiol-2-thione core with a hydroxylated phenyl group, which is crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The presence of hydroxyl groups allows for effective scavenging of free radicals. Studies have demonstrated that this compound can inhibit oxidative stress in various cell types by enhancing the activity of endogenous antioxidant enzymes .

- Anticancer Properties : Research indicates that this compound exhibits antiproliferative effects against multiple cancer cell lines. It has been shown to induce apoptosis in cancer cells by activating caspases and disrupting cell cycle progression .

- Anti-inflammatory Effects : The compound reduces the production of pro-inflammatory cytokines and mediators in activated immune cells, suggesting potential use in inflammatory diseases .

Anticancer Activity

A summary of the anticancer activity of this compound against various cancer cell lines is presented in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 25.0 | Induction of apoptosis via caspase activation |

| MCF7 (Breast) | 30.5 | Cell cycle arrest at G1 phase |

| HL-60 (Leukemia) | 15.0 | Activation of caspase-3 and -8 |

| C6 (Glioma) | 22.5 | Inhibition of cell proliferation |

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Antioxidant Activity

The antioxidant capacity was evaluated using DPPH radical scavenging assays. The results indicated that this compound exhibited significant radical scavenging activity with an IC50 value comparable to well-known antioxidants such as ascorbic acid .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Neuroprotective Effects : In a study involving neuroblastoma cells (SH-SY5Y), treatment with this compound resulted in significant protection against oxidative stress-induced cell death. The mechanism involved upregulation of glutathione levels and inhibition of neuroinflammatory pathways .

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth in xenograft models of breast cancer. Histological analysis revealed decreased mitotic indices and increased apoptotic cells in treated tumors compared to controls .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of dithiol-thione derivatives often involves multi-component reactions or stepwise substitutions. For example, analogous compounds like 1,3-thiazine-2-thiones are synthesized via reactions involving ketones, amines, and carbon disulfide under mild conditions (e.g., iso-propanol, ambient temperature) . Key factors affecting yield include solvent polarity, temperature control (to prevent side reactions), and stoichiometric ratios of precursors. Optimization via Design of Experiments (DoE) can systematically identify critical parameters . For 4-(3,4-dihydroxyphenyl) derivatives, protecting groups for phenolic hydroxyls may be necessary to avoid undesired oxidation during synthesis.

Q. What spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

- Methodological Answer : Single-crystal X-ray diffraction remains the gold standard for unambiguous structural determination, as demonstrated for related dithiole-thiones (e.g., bond length analysis and coplanarity validation) . Complementary techniques include:

- NMR : and NMR to confirm substituent positions and aromaticity.

- FT-IR : Identification of thione (C=S) stretches (~1200–1050 cm) and phenolic O-H bonds (~3200–3600 cm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

Q. How can preliminary biological activity screening be designed for this compound?

- Methodological Answer : Begin with in vitro assays targeting pathways relevant to the compound’s structural analogs. For example:

- Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi, with MIC/MBC determination .

- Antioxidant Potential : DPPH or ABTS radical scavenging assays, leveraging the compound’s phenolic groups .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

Advanced Research Questions

Q. How can quantum chemical calculations guide the optimization of reaction pathways for this compound?

- Methodological Answer : Density Functional Theory (DFT) and ab initio methods (e.g., MP2) predict transition states, reaction energetics, and substituent effects. For instance:

- Reaction Path Search : Use software like GRRM or Gaussian to map energy profiles for key intermediates .

- Solvent Effects : Conduct implicit/explicit solvent modeling (e.g., PCM or QM/MM) to refine reaction conditions .

- Electronic Properties : HOMO-LUMO analysis to assess reactivity toward electrophiles/nucleophiles .

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s properties?

- Methodological Answer : Discrepancies often arise from approximations in computational models. Mitigation strategies include:

- Hybrid Methods : Combine DFT with molecular dynamics (MD) to account for dynamic effects .

- Error Analysis : Apply statistical frameworks (e.g., Monte Carlo error propagation) to quantify uncertainties in calculated parameters .

- Experimental Validation : Use synchrotron X-ray or in-situ spectroscopy (e.g., Raman) to cross-validate computational results .

Q. How can factorial design optimize experimental parameters for synthesizing and characterizing this compound?

- Methodological Answer : Implement a 2 factorial design to evaluate factors like temperature, catalyst loading, and solvent ratio. For example:

- Screening Design : Identify dominant variables (e.g., reaction time) via Plackett-Burman design .

- Response Surface Methodology (RSM) : Use Central Composite Design (CCD) to model non-linear relationships and predict optimal conditions .

- Robustness Testing : Apply Taguchi methods to minimize variability in yield or purity .

Q. What mechanistic insights can be gained from studying substituent effects on the dithiol-thione core?

- Methodological Answer : Comparative studies with analogs (e.g., methyl, chloro, or methoxy substituents) reveal electronic and steric influences:

- Electron-Withdrawing Groups (EWGs) : Enhance electrophilicity of the thione moiety, affecting nucleophilic addition kinetics .

- Conjugation Effects : Substituents on the phenyl ring alter π-π stacking interactions, as shown in crystallographic studies of related triazole-thiones .

- Biological Activity : QSAR models can correlate substituent electronic parameters (Hammett σ) with antimicrobial potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.